molecular formula C6H10N2O B144291 1-Imidazolidin-2-ylidenepropan-2-one CAS No. 126978-95-8

1-Imidazolidin-2-ylidenepropan-2-one

Cat. No.: B144291
CAS No.: 126978-95-8
M. Wt: 126.16 g/mol
InChI Key: VIRIZZIJQDYJRN-UHFFFAOYSA-N
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Description

1-Imidazolidin-2-ylidenepropan-2-one is a heterocyclic compound featuring an imidazolidine ring fused with a ketone group (propan-2-one). These compounds are widely utilized in pharmaceuticals, agrochemicals, and industrial chemistry due to their versatile reactivity and hydrogen-bonding capabilities .

Properties

CAS No.

126978-95-8

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

1-imidazolidin-2-ylidenepropan-2-one

InChI

InChI=1S/C6H10N2O/c1-5(9)4-6-7-2-3-8-6/h4,7-8H,2-3H2,1H3

InChI Key

VIRIZZIJQDYJRN-UHFFFAOYSA-N

SMILES

CC(=O)C=C1NCCN1

Canonical SMILES

CC(=O)C=C1NCCN1

Synonyms

2-Propanone, 1-(2-imidazolidinylidene)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight XLogP3 H-Bond Donors H-Bond Acceptors CAS Number
1-[2-[[2-Hydroxy-3-(allyloxy)propyl]amino]ethyl]-2-imidazolidinone C₁₁H₂₁N₃O₃ 243.30 -1.2 3 4 85356-84-9
2-Imidazolidinone C₃H₆N₂O 86.09 -1.2 2 2 120-93-4
1,3-Dimethyl-2-imidazolidinone C₅H₁₀N₂O 114.15 -0.4 0 2 Not provided
1-(1H-imidazol-1-yl)-2,2-dimethylpropan-1-one C₈H₁₂N₂O 152.20 1.5 0 2 4195-19-1

Key Observations:

  • Hydrophilicity: The target compound’s analog with a hydroxy-allyloxy substituent (CAS 85356-84-9) shares the same XLogP3 (-1.2) as 2-imidazolidinone, indicating high hydrophilicity, likely due to multiple H-bond donors/acceptors .
  • Steric Effects: 1,3-Dimethyl-2-imidazolidinone (XLogP3 = -0.4) shows increased lipophilicity compared to unsubstituted 2-imidazolidinone, attributed to methyl groups reducing polarity .
  • Ketone vs. Imidazole : 1-(1H-imidazol-1-yl)-2,2-dimethylpropan-1-one (XLogP3 = 1.5) is significantly more hydrophobic due to its ketone and dimethyl groups, highlighting how substituents modulate solubility .

Reactivity and Functional Groups

  • Hydroxy-Allyloxy Derivative (CAS 85356-84-9) : The presence of hydroxyl and allyloxy groups enhances reactivity in nucleophilic substitutions or polymerizations, making it suitable for agrochemical intermediates .
  • 2-Imidazolidinone (CAS 120-93-4): The unsubstituted ring and urea-like structure enable participation in hydrogen bonding, favoring applications as a solvent or pharmaceutical precursor .
  • Ketone-Containing Analog (CAS 4195-19-1) : The ketone group may undergo condensation reactions, while the imidazole ring offers coordination sites for metal catalysis .

Research Findings and Limitations

  • Synthetic Challenges: Substituted imidazolidinones (e.g., CAS 85356-84-9) often require multi-step syntheses, complicating large-scale production .
  • Safety Profiles: 2-Imidazolidinone lacks classified hazards, but derivatives with allyl or nitro groups (e.g., CAS 14419-11-5 in ) may pose toxicity risks .
  • Data Gaps : Direct studies on this compound are absent in the evidence; inferences are drawn from structural analogs.

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